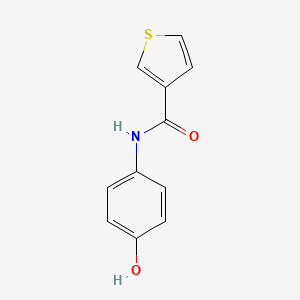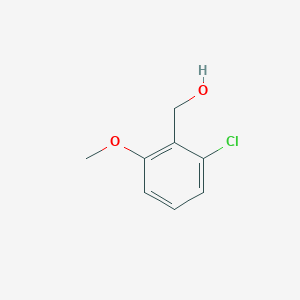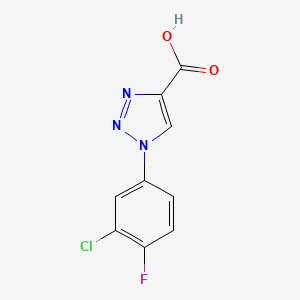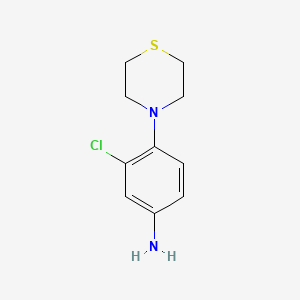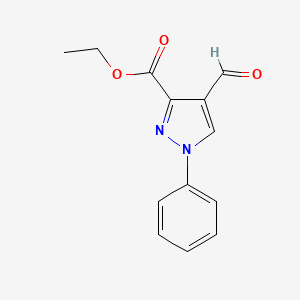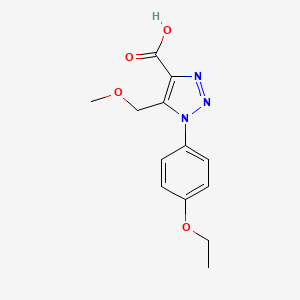![molecular formula C10H8ClN3O B1414927 4-[(2-Chloropyrimidin-4-yl)oxy]aniline CAS No. 853299-33-9](/img/structure/B1414927.png)
4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Descripción general
Descripción
“4-[(2-Chloropyrimidin-4-yl)oxy]aniline” is a chemical compound with the molecular formula C10H8ClN3O . It has a molecular weight of 221.646 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine, was synthesized by reacting N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to an aniline group via an oxygen atom .Aplicaciones Científicas De Investigación
Microwave-Based Synthesis
A study by Phoujdar et al. (2008) presented the microwave-based synthesis of novel thienopyrimidine bioisosteres of gefitinib, involving chlorination and nucleophilic displacement with a variety of anilines, including 4-[(2-chloropyrimidin-4-yl)oxy]aniline. This approach highlights the compound's role in synthesizing potential therapeutics (Phoujdar et al., 2008).
CDK Inhibitors Synthesis and Analysis
Wang et al. (2004) discussed the synthesis and structure-activity relationships (SARs) of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. This work demonstrates the compound's role in developing inhibitors targeting cyclin-dependent kinases, crucial in cancer research (Wang et al., 2004).
Chemoselective Coupling
A study by Choudhury et al. (2008) demonstrated a highly chemoselective substitution on a chloropyrimidine ring system, producing diaminopyrimidine aldehydes. This research showcases the compound's application in selective chemical reactions, crucial for designing specific molecular structures (Choudhury et al., 2008).
Antitumor and Antimicrobial Activities
Research by Edrees et al. (2010) explored the antimicrobial, antitumor, and 5α-reductase inhibitor activities of hydrazonoyl substituted pyrimidinones. This highlights the compound's potential use in developing treatments for various diseases, including cancer (Edrees et al., 2010).
Insecticidal Activity
Wu et al. (2019) synthesized novel 4-arylamino pyrimidine derivatives and evaluated their insecticidal activities. This indicates the compound's utility in agricultural chemistry, particularly in pest control (Wu et al., 2019).
Electroluminescent Properties
Jin et al. (2020) studied the electroluminescent properties of compounds based on pyrimidine derivatives, suggesting the compound's application in developing organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Multikinase Inhibitor Development
Determann et al. (2012) synthesized 2-anilino-4-(benzimidazol-2-yl)-pyrimidines, which showed inhibitory activity against cancer-related protein kinases, indicating the compound's relevance in creating new cancer therapeutics (Determann et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline is the Pregnane X receptor (PXR) . PXR is a nuclear receptor that regulates the expression of genes involved in the metabolism and transport of potentially harmful xenobiotics and endobiotics .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets through a redox process . This interaction could lead to changes in the target protein’s function, potentially altering cellular processes .
Biochemical Pathways
Given its target, it is likely involved in the regulation of metabolic and transport pathways for various compounds .
Pharmacokinetics
A dose response was observed for glucose lowering, suggesting it may have bioavailability and efficacy at certain doses .
Result of Action
Given its target and potential anticancer activity, it may result in changes to cellular metabolism and transport processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of iron in the reaction environment was found to determine the selectivity and efficacy of the reaction .
Propiedades
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCZDHZFURASCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



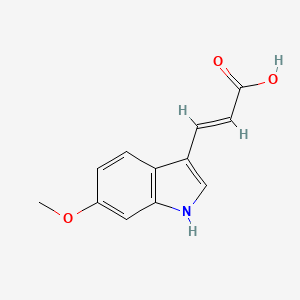
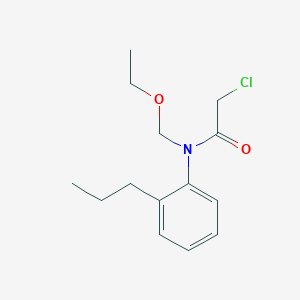
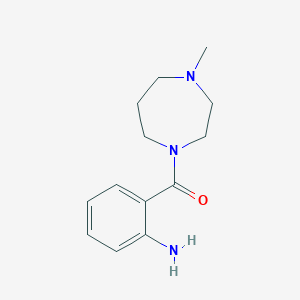
![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)
